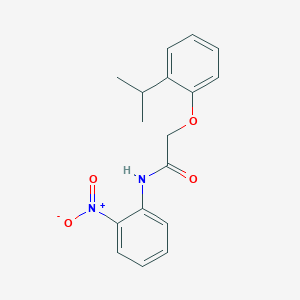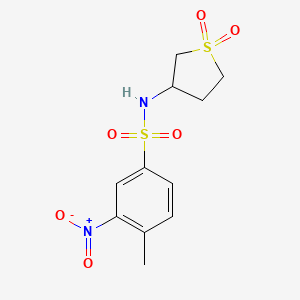![molecular formula C15H11ClN2O4S B4966657 4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)
4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material sciences. This compound is commonly referred to as COTI-2 and has been found to exhibit promising anticancer properties.
科学研究应用
COTI-2 has been extensively studied for its potential applications in cancer treatment. It has been found to exhibit potent anticancer properties by targeting mutant p53, a common mutation found in many types of cancer. COTI-2 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, COTI-2 has been studied for its potential applications in agriculture as a herbicide and in material sciences as a building block for the synthesis of new materials.
作用机制
The mechanism of action of COTI-2 involves the reactivation of mutant p53. Mutant p53 is a common mutation found in many types of cancer that results in the loss of its tumor-suppressive function. COTI-2 binds to mutant p53 and induces a conformational change that restores its tumor-suppressive function. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
COTI-2 has been found to exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, COTI-2 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. COTI-2 has also been studied for its potential applications in agriculture as a herbicide and in material sciences as a building block for the synthesis of new materials.
实验室实验的优点和局限性
One of the main advantages of COTI-2 is its potent anticancer properties and its ability to target mutant p53. Additionally, COTI-2 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of COTI-2 is its limited solubility in water, which can make it difficult to use in some lab experiments.
未来方向
There are several future directions for the research and development of COTI-2. One direction is to further optimize the synthesis method to increase the yield and purity of COTI-2. Another direction is to study the potential applications of COTI-2 in other fields, such as agriculture and material sciences. Additionally, further studies are needed to determine the optimal dosage and administration of COTI-2 for cancer treatment. Finally, the development of new formulations and delivery methods for COTI-2 could improve its efficacy and reduce its toxicity.
合成方法
The synthesis method of COTI-2 involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-thiophenecarboxylic acid, followed by reduction with tin (II) chloride and sodium borohydride. The resulting compound is then reacted with 4-aminophenylamine to yield COTI-2. This method has been optimized to yield a high purity and yield of COTI-2.
属性
IUPAC Name |
(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S/c16-10-4-3-9(17-13(19)5-6-14(20)21)8-11(10)18-15(22)12-2-1-7-23-12/h1-8H,(H,17,19)(H,18,22)(H,20,21)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXEYFUOLDOEA-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)/C=C\C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-[4-chloro-3-(thiophene-2-carbonylamino)anilino]-4-oxobut-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4966577.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B4966580.png)

![1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4966594.png)
![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4966618.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4966656.png)
